![molecular formula C8H5ClN2O2 B1360829 4-chloro-1H-indazole-6-carboxylic acid CAS No. 885523-25-1](/img/structure/B1360829.png)
4-chloro-1H-indazole-6-carboxylic acid
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Overview
Description
“4-chloro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The IUPAC name for this compound is this compound . The compound is stored in a dry environment at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, can involve various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClN2O2/c9-6-1-4 (8 (12)13)2-7-5 (6)3-10-11-7/h1-3H, (H,10,11) (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . The compound is stored in a sealed, dry environment at a temperature between 2-8°C .
Scientific Research Applications
Antispermatogenic Activity
4-Chloro-1H-indazole-6-carboxylic acid and its derivatives show promising results in the field of reproductive health. For instance, some derivatives exhibited potent antispermatogenic activity, influencing testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).
Crystal Structure Analysis
The crystal structure of related compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied to understand their physical and chemical properties better. This analysis helps in enhancing the understanding of these compounds for various applications (Hu Yong-zhou, 2008).
Chemical Synthesis and Characterization
Various studies focus on the synthesis and characterization of indazole derivatives. These studies provide valuable insights into the structural and chemical aspects of these compounds, paving the way for their application in different scientific fields (Fátima C Teixeira et al., 2006).
Enthalpy of Formation Studies
The study of the enthalpy of formation for indazoles, including 1H-indazole-6-carboxylic acid, contributes significantly to understanding the energetic and thermodynamic aspects of these compounds. Such studies are crucial for developing applications in various scientific domains (E. Orozco-Guareño et al., 2019).
Development of Male Contraceptives
Indazole carboxylic acids have been investigated for their potential use in male contraception. Their mechanism involves affecting the Sertoli-germ cell adherens junctions in the testis, leading to germ cell loss from the seminiferous epithelium. This research opens new avenues in contraceptive technology (Cheng et al., 2002).
Gas Sorption Studies
In the realm of material science, this compound derivatives have been utilized in the synthesis of porous coordination polymers. These polymers exhibit selective and hysteretic sorption of gases like CO₂, which is significant for environmental and industrial applications (C. Hawes et al., 2012).
Synthesis of N-Substituted Derivatives
The synthesis of N-substituted derivatives of indazole carboxylic acids has been explored for various potential applications, including their biological significance in antibacterial and antifungal activities (Ameya Chavan & N. Pai, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-1H-indazole-6-carboxylic acid are likely to be kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play a crucial role in cell signaling and are often implicated in diseases such as cancer .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering cell signaling pathways and affecting cellular processes such as cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell death . Similarly, the modulation of SGK could affect a variety of cellular processes, including cell survival, proliferation, and migration .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For example, the inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially providing a therapeutic effect in cancer treatment .
properties
IUPAC Name |
4-chloro-1H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAGEYGRTLYTPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646394 |
Source
|
Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885523-25-1 |
Source
|
Record name | 4-Chloro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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